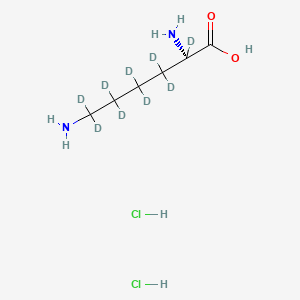

L-Lysine-d9 (dihydrochloride)

Description

Significance of L-Lysine-d9 (Dihydrochloride) as a Stable Isotope Tracer in Biological Systems

L-Lysine-d9 (dihydrochloride) is a deuterated form of the essential amino acid L-lysine, where nine hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its naturally occurring counterpart but possesses a greater mass. smolecule.com This mass difference is the key to its utility as a tracer, as it can be readily distinguished by mass spectrometry (MS). smolecule.com

The dihydrochloride (B599025) salt form of L-Lysine-d9 enhances its stability and solubility, making it well-suited for use in various experimental settings. Its primary application lies in its role as an internal standard in quantitative proteomics and metabolic research. smolecule.com By introducing a known amount of L-Lysine-d9 into a biological sample, researchers can accurately quantify the endogenous levels of unlabeled L-lysine and the proteins that contain it. This is particularly crucial in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids to compare protein abundance between different cell populations. nih.govwikipedia.orgmtoz-biolabs.com

The high level of deuteration in L-Lysine-d9 (d9) is advantageous as it minimizes the isotopic overlap with the natural "light" lysine (B10760008), leading to more accurate and reliable quantification. This allows for precise tracking of lysine's metabolic fate, including its incorporation into newly synthesized proteins, providing insights into protein turnover rates, a critical parameter in understanding cellular health and disease. smolecule.combiorxiv.org Furthermore, its application extends to pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. smolecule.com

Fundamental Principles of Deuterium Isotope Labeling for Quantitative Biological Investigations

The core principle behind deuterium isotope labeling is the introduction of a "heavy" isotope, deuterium (²H), into a molecule of interest. oup.com Deuterium has a natural abundance of only about 0.015%, making its deliberate incorporation a powerful labeling strategy. oup.com The increased mass of the deuterated molecule allows it to be differentiated from its non-deuterated (or "light") counterpart by mass spectrometry. smolecule.comoup.com

In quantitative proteomics, this mass difference enables the relative or absolute quantification of proteins. thermofisher.com When a "heavy" labeled standard like L-Lysine-d9 is mixed with a biological sample containing the "light" endogenous molecule, the two forms are chemically identical and behave similarly during sample preparation and analysis. nih.gov However, in the mass spectrometer, they appear as distinct peaks separated by a specific mass-to-charge (m/z) ratio difference. smolecule.com The ratio of the intensities of these peaks directly corresponds to the relative abundance of the heavy and light forms, allowing for precise quantification of the target molecule in the original sample. wikipedia.org

One of the significant advantages of using stable isotopes like deuterium is that they are non-radioactive, making them safe for a wide range of in vitro and in vivo studies. nih.gov The substitution of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of a molecule, such as its retention time in liquid chromatography. nih.govacs.org However, these effects are generally minimal and can be accounted for in modern analytical methods. nih.gov The ability to decouple the labeling process from the actual experiment, as seen in "spike-in" SILAC approaches, further enhances the versatility and robustness of this technique for a broad spectrum of biological and clinical research applications. nih.gov

| Property | Description |

| Compound Name | L-Lysine-d9 (dihydrochloride) |

| Isotopic Label | Deuterium (²H) |

| Number of Deuterium Atoms | 9 |

| Chemical Formula | C₆H₇D₉Cl₂N₂O₂ |

| Primary Application | Stable isotope tracer for quantitative mass spectrometry |

| Key Advantage | High level of deuteration minimizes isotopic overlap for accurate quantification. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

228.16 g/mol |

IUPAC Name |

(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D;; |

InChI Key |

JBBURJFZIMRPCZ-SFOBNDERSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of L Lysine D9 Dihydrochloride

Chemical Synthesis Pathways for Deuterated L-Lysine

The synthesis of deuterated L-lysine, including L-Lysine-d9, involves sophisticated chemical strategies designed to achieve high levels of isotopic enrichment while maintaining the stereochemical integrity of the L-enantiomer. These methods can be broadly categorized into direct hydrogen-deuterium exchange protocols and stereospecific syntheses from chiral precursors.

Direct hydrogen-deuterium (H/D) exchange is a common strategy for introducing deuterium (B1214612) into amino acids. mdpi.comresearchgate.net These reactions typically involve exposing the amino acid to a deuterium source, most commonly deuterium oxide (D₂O), under conditions that facilitate the exchange of C-H protons for deuterons. mdpi.comnih.gov

Metal-catalyzed H/D exchange is one such effective method. For instance, a scalable method using a ruthenium-on-carbon (Ru/C) catalyst in D₂O under basic conditions has been reported for the stereoselective deuteration of various amino acids. mdpi.com For lysine (B10760008), this method resulted in deuteration at all positions adjacent to the amine groups. mdpi.com The process involves the reversible deprotonation of carbon atoms, allowing for the substitution of hydrogen with deuterium from the solvent. nih.gov

Acid- and base-catalyzed exchange reactions, sometimes under hydrothermal or supercritical conditions, can also achieve deuteration, though they may lead to racemization at the chiral centers if not carefully controlled. mdpi.comnih.gov Enzymatic methods offer a highly selective alternative. Biocatalytic deuteration can achieve exquisite site- and stereoselectivity. nih.gov For example, a PLP-dependent Mannich cyclase, LolT, has been repurposed to catalyze the α-deuteration of a diverse range of L-amino acids, including lysine, with high efficiency and stereoretention. nih.gov Similarly, dual-protein catalysis systems have been developed for the site-selective deuteration of amino acids at both Cα and Cβ positions. nih.govwisc.edu

| Method | Catalyst/Conditions | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Exchange | 5% Ru/C, NaOH | D₂O | Scalable; deuterates positions adjacent to amine groups. | mdpi.com |

| Enzymatic (LolT) | PLP-dependent Mannich cyclase | D₂O | Strict site- and stereoselectivity at the α-position. | nih.gov |

| Enzymatic (Dual-Protein) | DsaD/DsaE system | D₂O | Enables selective deuteration at Cα and/or Cβ positions. | nih.govwisc.edu |

| Base-Catalyzed Exchange | NaOEt | EtOD | Simple and highly enantioselective for α-deuteration. | acs.org |

Maintaining the L-enantiomeric form of lysine is critical for its biological relevance. While some H/D exchange methods risk racemization, several strategies ensure high enantiomeric purity. mdpi.com

Enzymatic deuteration methods are inherently stereospecific. Enzymes like the PLP-dependent cyclase LolT or the DsaD/DsaE system operate exclusively on the L-enantiomer, preserving the original chirality of the substrate amino acid. nih.govnih.govwisc.edu This makes biocatalysis an attractive strategy for producing enantiopure deuterated amino acids. nih.gov

Another approach is to build the deuterated molecule from a chiral starting material. For example, tetradeuterated (S)-lysine (an alternative name for L-lysine) can be synthesized from protected (S)-serine in a multi-step process that includes a platinum-catalyzed deuteration step. thieme-connect.com The Schöllkopf bislactim method is another powerful technique for the stereoselective synthesis of amino acids, where a bond is formed between the Cα of the amino acid and an alkyl chain, ensuring high stereocontrol. nsf.gov These methods rely on the chirality of the starting material or chiral auxiliaries to direct the stereochemical outcome, resulting in a final product with high L-enantiomer purity.

Analytical Validation of Isotopic Purity and Positional Deuteration

Following synthesis, the resulting L-Lysine-d9 must be rigorously analyzed to confirm its isotopic enrichment and the specific positions of the deuterium atoms. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this validation.

Mass spectrometry (MS) is a fundamental tool for determining the degree of isotopic labeling. nih.govnih.gov The incorporation of nine deuterium atoms in L-Lysine-d9 results in a predictable mass increase of approximately 9 Daltons compared to its unlabeled counterpart, L-lysine. By analyzing the mass spectrum of the synthesized compound, researchers can determine the isotopic distribution and calculate the percentage of enrichment.

Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify the labeled compound. nih.govnih.gov In proteomics, this principle is widely applied in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). thermofisher.com In SILAC experiments, deuterated lysine (e.g., 4,4,5,5-D4 L-lysine) is incorporated into proteins, and the resulting mass shift in peptides allows for the relative quantification of protein abundance between different samples. thermofisher.comnih.gov The distinct mass difference between the unlabeled and labeled peptide signals in the mass spectrum enables accurate quantification. nih.gov

Proton NMR (¹H NMR) is particularly effective for this purpose. Since deuterium has a different nuclear spin than hydrogen, it is not observed in a standard ¹H NMR spectrum. Therefore, the positions of deuteration on the lysine molecule can be confirmed by the disappearance or significant reduction of the corresponding proton signals in the ¹H NMR spectrum. researchgate.net

Furthermore, advanced NMR techniques can provide even more detailed structural insights. The presence of deuterium induces small changes, known as isotope shifts, in the chemical shifts of nearby carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) nuclei. nih.govcopernicus.org These deuterium-induced shifts are sensitive to the local chemical environment and can be used to study the conformational features and ionization states of lysine side chains within proteins. nih.govcopernicus.org By comparing the ¹³C and ¹⁵N NMR spectra of the deuterated lysine in both H₂O and D₂O, researchers can accurately measure these shifts and confirm the positions of the deuterium labels. copernicus.org

Development of Multi-Labeled Lysine Analogs (e.g., ¹³C, ¹⁵N, and Deuterium)

In many advanced research applications, particularly in quantitative proteomics and metabolic flux analysis, lysine analogs labeled with multiple stable isotopes (e.g., ¹³C, ¹⁵N, and deuterium) are required. medchemexpress.commedchemexpress.comthermofisher.com These multi-labeled compounds allow for more complex experimental designs, such as multiplexed quantitative proteomics where three or more conditions can be compared simultaneously. thermofisher.com

A common example used in SILAC is L-Lysine-¹³C₆,¹⁵N₂, which provides an 8 Dalton mass shift relative to unlabeled lysine. medchemexpress.comthermofisher.comsigmaaldrich.com This can be used in conjunction with deuterated lysine, such as 4,4,5,5-D4 L-lysine (a +4 Da shift), to create a "3-plex" experiment. thermofisher.com Each isotopic form of lysine produces a unique mass signature in the mass spectrometer, enabling the distinct quantification of peptides from three different cell populations in a single analysis. thermofisher.com

These multi-labeled standards are synthesized using starting materials that are already enriched with ¹³C and ¹⁵N. The development of this diverse portfolio of isotopically labeled amino acids has been crucial for advancing MS-based quantitative proteomics, allowing for robust and efficient analysis of protein expression, protein turnover, and complex biomarker discovery. thermofisher.com

| Compound Name | Isotopic Labels | Mass Shift (Da) | Primary Application | Reference |

|---|---|---|---|---|

| 4,4,5,5-D4 L-Lysine | ⁴D | +4 | SILAC, Quantitative Proteomics | thermofisher.com |

| L-Lysine-¹³C₆ | ⁶¹³C | +6 | SILAC, Metabolic Flux Analysis | medchemexpress.com |

| L-Lysine-¹³C₆,¹⁵N₂ | ⁶¹³C, ²¹⁵N | +8 | SILAC, Quantitative Proteomics | medchemexpress.comthermofisher.comsigmaaldrich.com |

| L-Lysine-d9 | ⁹D | +9 | Internal Standard, Metabolic Studies | medchemexpress.commedchemexpress.com |

Applications of L Lysine D9 Dihydrochloride in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables accurate relative quantification of proteins. nih.govspringernature.com The method relies on metabolically incorporating "heavy" stable isotope-labeled amino acids, such as L-Lysine-d9, into the entire proteome of living cells during protein synthesis. springernature.comthermofisher.com

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing the natural amino acid (e.g., L-lysine), while the other is grown in a "heavy" medium containing the stable isotope-labeled counterpart (e.g., L-Lysine-d9). thermofisher.com After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled. nih.govspringernature.com The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are digested, usually with trypsin. Because trypsin cleaves specifically at lysine (B10760008) and arginine residues, this ensures that most resulting peptides will contain at least one labeled amino acid.

When analyzed by mass spectrometry, the "heavy" and "light" peptides appear as pairs, separated by a characteristic mass difference corresponding to the isotopic label. The relative abundance of a specific protein between the two samples is then determined by comparing the signal intensities of its corresponding heavy and light peptide pairs. springernature.com This approach minimizes quantitative errors because the samples are mixed at an early stage, ensuring they undergo identical processing. nih.gov

SILAC, utilizing heavy labeled lysine like L-Lysine-d9, is a highly accurate method for the global quantification of protein expression changes between different cellular states. nih.gov By comparing the proteomes of cells grown in "heavy" and "light" media, researchers can identify and quantify thousands of proteins simultaneously. nih.gov

For example, one cell population labeled with "heavy" L-Lysine-d9 can be treated with a specific stimulus or drug, while the "light" labeled population serves as the untreated control. After mixing the lysates, the ratio of the heavy to light peptide signals in the mass spectrometer directly reflects the change in abundance of each protein in response to the treatment. This allows for a comprehensive snapshot of the cellular response to various perturbations. thermofisher.com

Table 1: SILAC Workflow for Protein Quantification

| Step | Description |

|---|---|

| 1. Cell Culture | Two cell populations are cultured. One in "light" medium (e.g., normal L-Lysine) and the other in "heavy" medium (e.g., L-Lysine-d9). |

| 2. Label Incorporation | Cells are grown for at least five doublings to ensure >95% incorporation of the labeled amino acid into the proteome. nih.govthermofisher.com |

| 3. Experimental Treatment | One cell population is subjected to a specific treatment or stimulus, while the other serves as a control. |

| 4. Sample Mixing | The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio. |

| 5. Protein Digestion | The combined protein lysate is digested, typically with trypsin, to generate peptides. |

| 6. Mass Spectrometry | The peptide mixture is analyzed by LC-MS/MS. |

| 7. Data Analysis | The relative abundance of each protein is determined by the ratio of signal intensities between the "heavy" and "light" peptide pairs. |

This interactive table outlines the standard workflow for a SILAC experiment aimed at quantifying relative protein abundance.

Dynamic SILAC is a variation of the classic SILAC method used to measure the kinetics of protein synthesis and degradation. nih.gov This technique, often referred to as "pulse-SILAC," provides insights into the lifespan of proteins within a cell, a critical aspect of cellular homeostasis. elifesciences.org

In a dynamic SILAC experiment, cells initially grown in a "light" medium are abruptly switched to a "heavy" medium containing L-Lysine-d9. elifesciences.org Samples are then collected at various time points following the switch. As new proteins are synthesized, they will incorporate the "heavy" labeled lysine, while the pre-existing "light" proteins are gradually degraded. By measuring the ratio of heavy to light peptides over time using mass spectrometry, researchers can calculate the rate of incorporation of the heavy label. nih.gov This rate corresponds to the protein's synthesis rate, and under steady-state conditions, also its degradation rate. elifesciences.org These measurements allow for the determination of the half-life for thousands of proteins across the proteome. elifesciences.org

Research using dynamic SILAC has revealed that protein turnover rates can vary significantly, with half-lives ranging from less than a day to over 20 days for different proteins. elifesciences.org Furthermore, studies have shown that protein turnover is influenced by factors such as cell type and the extracellular environment. For instance, comparisons between neuron-enriched and mixed glial-neuronal cultures have demonstrated that the turnover rates of many proteins differ significantly between these cellular environments. elifesciences.org

Investigation of Protein-Protein Interactions via Isotopic Labeling Strategies

SILAC labeling with L-Lysine-d9 is a powerful method for studying protein-protein interactions (PPIs). When combined with affinity purification-mass spectrometry (AP-MS), SILAC allows for the specific and quantitative identification of interaction partners, effectively distinguishing them from non-specific background contaminants.

In a typical SILAC-based PPI experiment, a "bait" protein of interest is tagged and overexpressed in cells grown in a "heavy" medium. A control experiment is run in parallel using "light" medium, often with an untagged version of the protein or an empty vector. The "heavy" and "light" cell lysates are then mixed, and the bait protein is purified along with its interacting partners.

True interaction partners, which are present only in the "heavy" sample, will exhibit a high heavy-to-light ratio in the mass spectrometry analysis. In contrast, non-specific binders that adhere to the purification resin or the bait protein will be present in both the "heavy" and "light" samples, resulting in a heavy-to-light ratio close to 1:1. This quantitative distinction allows for high-confidence identification of bona fide protein interactors. The fundamental chemistry of these interactions often involves the properties of amino acid side chains, with the cationic nature of lysine playing a role in interactions like cation-π bonds with aromatic residues.

Characterization of Post-Translational Modifications Using Deuterated Lysine

Lysine is one of the most frequently post-translationally modified amino acid residues in proteins. nih.govchomixbio.com These modifications, including acetylation, methylation, ubiquitination, and succinylation, are critical for regulating protein function, localization, and stability. chomixbio.com The use of deuterated lysine, such as L-Lysine-d9, in SILAC experiments enables the precise quantification of changes in the levels of these post-translational modifications (PTMs) under different cellular conditions. nih.gov

By using SILAC, researchers can compare the PTM status of a proteome between a treated ("heavy" label) and an untreated ("light" label) cell population. After mixing the samples and enriching for peptides carrying a specific PTM (e.g., using an antibody against acetyl-lysine), mass spectrometry is used to determine the heavy-to-light ratios. An increase or decrease in this ratio for a particular peptide indicates a change in the modification level at that specific site. This approach has been instrumental in global PTM analysis, revealing how signaling pathways or drug treatments affect the modification landscape of the cell. nih.gov

Table 2: Common Post-Translational Modifications of Lysine

| Modification | Function |

|---|---|

| Acetylation | Neutralizes lysine's positive charge, affecting protein interactions and gene expression. nih.gov |

| Methylation | Can be mono-, di-, or tri-methylated; crucial for histone code and epigenetic regulation. nih.gov |

| Ubiquitination | Addition of ubiquitin protein, primarily signaling for protein degradation. |

| Succinylation | Adds a larger, negatively charged group, potentially causing significant structural and functional changes. chomixbio.com |

| Malonylation | A reversible modification involved in cellular metabolism. chomixbio.com |

| Glutarylation | Another acidic acylation that can impact protein function. chomixbio.com |

| Crotonylation | A recently discovered modification linked to gene transcription. |

This interactive table lists several key post-translational modifications that occur on lysine residues and are studied using isotopic labeling.

Cell-Selective Proteomic Labeling in Complex Biological Environments

Studying the proteome of a specific cell type within a complex co-culture or tissue environment presents a significant challenge. A SILAC-based method known as Cell-Type-Specific Labeling with Amino Acid Precursors (CTAP) addresses this by enabling the proteome of one cell type to be selectively labeled. nih.govspringernature.com

The CTAP method involves genetically engineering the target cells to express an exogenous enzyme that can convert a heavy isotope-labeled precursor into a heavy labeled essential amino acid, such as L-lysine. nih.gov For example, cells can be engineered to express lysine racemase, which converts D-lysine (which mammalian cells cannot normally use) into L-lysine. nih.govresearchgate.net When a co-culture containing these engineered cells is grown in a lysine-free medium supplemented with heavy labeled D-lysine, only the engineered cells will be able to produce and incorporate heavy L-lysine into their proteins. nih.govnih.gov

The proteomes of the different cell types can then be distinguished by mass spectrometry. This powerful technique allows researchers to investigate cell-cell communication, determine the cellular origin of secreted proteins, and analyze how different cell types contribute to a biological process within a mixed environment. nih.govspringernature.com

L Lysine D9 Dihydrochloride in Metabolic Research and Flux Analysis

Tracing of L-Lysine Metabolic Pathways and Catabolic Fluxes

L-Lysine-d9 is instrumental in delineating the complex network of reactions that constitute lysine (B10760008) catabolism. By introducing this labeled compound into a biological system, scientists can follow the incorporation of the deuterium (B1214612) atoms into downstream metabolites, thereby mapping the flow, or flux, of lysine through its degradative pathways.

In mammals, lysine is primarily catabolized through two main routes: the saccharopine pathway and the pipecolate pathway. physiology.orgresearchgate.netscispace.com These pathways commence with the oxidation of a different amino group on the lysine molecule and occur in different cellular compartments. physiology.org The saccharopine pathway is predominant in extracerebral tissues like the liver and kidney, while the pipecolate pathway is the major route for lysine degradation in the adult brain. physiology.orgnih.govresearchgate.net Both pathways eventually converge at the intermediate α-aminoadipic semialdehyde (AAS). physiology.orgnih.gov

Stable isotope tracing studies, conceptually similar to those performed with L-Lysine-d9, have been fundamental in establishing these metabolic routes. For instance, early research using 15N and 14C labeled lysine helped to confirm the conversion of lysine to pipecolic acid. researchgate.net More recent studies using 15N-labeled lysine have further clarified that in mice, lysine catabolism in the liver, kidney, and brain primarily occurs via the saccharopine pathway, which is also responsible for the synthesis of pipecolate. nih.govfrontiersin.org

The saccharopine pathway, occurring predominantly in the mitochondria, involves the condensation of lysine with α-ketoglutarate to form saccharopine. nih.govfrontiersin.orgmdpi.com This is followed by the hydrolysis of saccharopine to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AAS). nih.govfrontiersin.org AAS is then oxidized to α-aminoadipate. nih.govfrontiersin.orgmdpi.com The use of labeled lysine isotopes allows researchers to trace the flow of atoms from lysine into saccharopine and subsequently into AAS, confirming the activity and flux through this pathway. diabetesjournals.orgfrontiersin.org

The pipecolate pathway, which is primarily active in the brain, begins with the deamination of the α-amino group of lysine. nih.govnih.gov This pathway involves several intermediates, including Δ¹-piperideine-2-carboxylate (P2C) and L-pipecolate. nih.govmdpi.com Studies using labeled stable L-lysine in mice have demonstrated that cerebral L-pipecolate is generated through both a major anterograde pathway involving α-deamination of lysine and a minor retrograde pathway from the saccharopine route. nih.gov The distinct labeling patterns of metabolites derived from L-Lysine-d9 can help quantify the relative contributions of each pathway to lysine degradation in different tissues and conditions.

Table 1: Key Features of Saccharopine and Pipecolate Pathways

| Feature | Saccharopine Pathway | Pipecolate Pathway |

|---|---|---|

| Primary Location | Liver, Kidney (Extracerebral tissues) physiology.orgnih.gov | Brain physiology.orgnih.gov |

| Cellular Compartment | Mitochondria physiology.orgnih.gov | Peroxisomes, Cytosol nih.gov |

| Key Intermediates | Saccharopine, α-Aminoadipate Semialdehyde (AAS) nih.govfrontiersin.orgmdpi.com | Δ¹-piperideine-2-carboxylate (P2C), L-Pipecolic Acid nih.govmdpi.com |

| Point of Convergence | α-Aminoadipic Semialdehyde (AAS) / Δ¹-piperideine-6-carboxylate (P6C) physiology.orgnih.gov |

L-Lysine-d9 is a crucial tool for mapping the interconversion of amino acids and identifying key metabolic intermediates. As lysine is catabolized, its carbon and nitrogen atoms are incorporated into other molecules. For example, the saccharopine pathway generates glutamate. nih.govfrontiersin.org By tracking the deuterium label from L-Lysine-d9 into the glutamate pool, researchers can quantify the contribution of lysine degradation to glutamate synthesis.

Furthermore, non-targeted stable isotope analysis using uniformly 13C labeled L-lysine in organisms like Phaeobacter inhibens has revealed parallel pathways for lysine catabolism, identifying metabolites like L-pipecolate and 5-aminopentanoate as being directly derived from lysine. nih.govresearchgate.net This type of analysis, which can be readily adapted for L-Lysine-d9, allows for the discovery of novel metabolic routes and the identification of previously unknown intermediates, providing a more complete picture of the metabolic network.

Isotope-Resolved Metabolic Flux Analysis (MFA) in Microbial Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.comcreative-proteomics.com When combined with stable isotope tracers like L-Lysine-d9 or, more commonly, 13C-labeled substrates, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a gold standard for determining intracellular flux maps. creative-proteomics.com This approach is widely applied in microbial systems to understand and engineer cellular metabolism for biotechnological purposes. researchgate.net

In the context of microbial production of lysine, 13C-MFA is used to understand how central carbon metabolism is wired to support high yields of the desired amino acid. nih.govnih.gov By growing microorganisms like Corynebacterium glutamicum or Escherichia coli on 13C-labeled glucose, researchers can measure the labeling patterns in protein-bound amino acids, including lysine. nih.govnih.gov These patterns provide detailed information about the fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov

For instance, comparative MFA studies in C. glutamicum have shown that flux through the PPP is significantly higher when grown on glucose compared to fructose, which correlates with a higher lysine yield. nih.gov This is because the PPP is a major source of NADPH, a crucial cofactor for lysine biosynthesis. nih.govresearchgate.net Such quantitative data are invaluable for identifying metabolic bottlenecks and understanding the energetic and redox state of the cell.

The insights gained from MFA are directly applied in metabolic engineering to improve the production of lysine and its derivatives. nih.govnih.gov Once rate-limiting steps or competing pathways are identified, genetic engineering strategies can be employed to rationally design superior production strains. nih.govmyandegroup.com

For example, MFA might reveal that a significant portion of the carbon flux is being diverted away from the lysine biosynthesis pathway. Engineers can then target the enzymes at these branch points for deletion or downregulation to redirect carbon toward lysine production. nih.gov Conversely, enzymes in the direct pathway to lysine can be overexpressed. nih.govnih.gov This rational, data-driven approach has been instrumental in developing microbial strains capable of producing lysine at high titers, with some engineered strains accumulating over 120 g/L of L-lysine. nih.gov The development of efficient biosynthetic pathways for L-lysine-derived compounds like 5-aminovalerate (5-AVA) and 1,5-pentanediol (B104693) (1,5-PDO) in E. coli also relies on these metabolic engineering principles. nih.govfrontiersin.org

Table 2: Applications of L-Lysine-d9 in Metabolic Flux Analysis

| Application Area | Specific Use of Isotope Tracing | Outcome |

|---|---|---|

| Quantification of Fluxes | Tracing 13C or deuterium labels from substrates into amino acids and other metabolites. nih.govnih.gov | Determination of reaction rates in central carbon metabolism and amino acid biosynthesis. nih.gov |

| Bottleneck Identification | Identifying points in metabolic pathways with low flux leading to the desired product. nih.gov | Pinpointing specific enzymes or pathways that limit production. nih.gov |

| Strain Optimization | Guiding genetic modifications to redirect metabolic flux. nih.gov | Creation of engineered microbial strains with significantly enhanced L-lysine production. nih.govmyandegroup.com |

| Bioproduct Synthesis | Engineering and optimizing pathways for lysine-derived chemicals. nih.govfrontiersin.org | Efficient de novo production of valuable compounds like 5-aminovalerate and 1,5-pentanediol. nih.gov |

Investigation of Lysine's Role in Epigenetic Modifications (e.g., Histone Acetylation/Methylation)

Lysine residues within proteins, particularly the histones that package DNA, are key sites for post-translational modifications (PTMs). scispace.comcreative-proteomics.com These modifications, including acetylation and methylation, are fundamental to epigenetic regulation, controlling gene expression without altering the DNA sequence itself. mdpi.comcreative-proteomics.com

Lysine methylation, in particular, is a complex and crucial PTM. mdpi.com It is a dynamic process regulated by lysine methyltransferases ("writers") and demethylases ("erasers"). mdpi.comnih.gov The methylation state of specific lysine residues on histones can either activate or repress gene transcription, depending on the site and the degree of methylation (mono-, di-, or tri-methylation). creative-proteomics.comoup.com This histone code is "read" by other proteins that execute the downstream effects on chromatin structure and gene accessibility. mdpi.com

Stable isotope tracers like L-Lysine-d9 are invaluable for studying the dynamics of these modifications. By introducing labeled lysine into cell cultures, researchers can track its incorporation into histones and measure the turnover rates of specific methylation and acetylation marks. This allows for a quantitative understanding of how the activities of writer and eraser enzymes are regulated and how they impact cellular processes, including metabolism. mdpi.comnih.gov Dysregulation of histone lysine methylation is linked to numerous diseases, making this a critical area of investigation. mdpi.comnih.gov

Studies on Lysine Metabolism in Specific Tissues and Organisms (excluding human clinical trials)

The use of stable isotope-labeled lysine, such as L-Lysine-d9, has been instrumental in elucidating the complex pathways of lysine metabolism across various biological systems. By tracing the journey of these labeled molecules, researchers can quantify metabolic flux and understand the role of lysine in specific tissues and organisms without the confounding variables present in human trials.

Liver Metabolism in Animal Models

The liver is the primary site for lysine catabolism in mammals. nih.gov Studies in rat models have provided foundational knowledge on this process. The predominant catabolic route in the liver is the saccharopine pathway, which occurs within the mitochondria. nih.govmdpi.comnih.gov In this pathway, lysine is converted to saccharopine and subsequently to 2-aminoadipic acid, which is then further metabolized to acetyl-CoA. nih.gov

Isotope tracer studies using labeled lysine in perfused rat livers and isolated liver mitochondria have confirmed that lysine uptake by the mitochondria is the rate-limiting step of its oxidation. mdpi.com Furthermore, research has shown that hormonal states can influence the rate of this catabolism. For example, mitochondria isolated from rats treated with glucagon (B607659) demonstrated higher activities of key enzymes in the saccharopine pathway, including L-lysine:2-oxoglutarate reductase and saccharopine dehydrogenase, indicating that glucagon stimulates the flux through this pathway. theadl.com

Table 1: Key Findings in Rat Liver Lysine Metabolism

| Research Focus | Model System | Key Findings | Reference(s) |

| Primary Catabolic Site | Intact rat, perfused liver, liver mitochondria | Confirmed the liver as the major site of lysine catabolism. | nih.govnih.gov |

| Dominant Pathway | Rat liver mitochondria | Established the saccharopine pathway as the main route for L-lysine degradation. | nih.gov |

| Rate-Limiting Step | Rat liver homogenates | Identified lysine uptake into mitochondria as the rate-limiting step in its oxidation. | mdpi.com |

| Hormonal Regulation | Glucagon-treated rats | Showed that glucagon treatment stimulates the flux of lysine through the saccharopine pathway by increasing enzyme activity. | theadl.com |

Brain Metabolism in Animal Models

In contrast to the liver, the adult mammalian brain primarily utilizes the pipecolic acid pathway for lysine catabolism. mdpi.comnih.gov This distinction was identified through studies in rats where intraperitoneal injection of radiolabeled L-lysine resulted in the detection of labeled pipecolate in the urine, indicating its formation from lysine within the brain. nih.gov The two pathways, saccharopine and pipecolate, eventually converge at the intermediate α-aminoadipate δ-semialdehyde. nih.gov The pipecolate pathway's prominence in the brain suggests a specialized role for lysine metabolism in neural tissues, although its full significance in neurometabolic processes is still under investigation. mdpi.com

Muscle Protein Synthesis in In Vitro and Animal Models

Stable isotope tracers are critical tools for measuring rates of muscle protein synthesis (MPS). physoc.orgnih.gov L-Lysine-d9, by incorporating into newly synthesized proteins, allows for the precise quantification of anabolic responses. Studies on bovine myocytes have shown that lysine, along with arginine, promotes muscle hypertrophy by increasing the muscle fusion index, myotube diameter, and enhancing protein synthesis. iastatedigitalpress.com This effect is mediated through the activation of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. iastatedigitalpress.com Specifically, lysine was found to significantly increase the expression of myogenic regulatory factors such as MyoD and MyoG, which are crucial for muscle cell differentiation and the formation of myotubes. iastatedigitalpress.com

Table 2: Effect of Lysine on Bovine Myocyte Hypertrophy Markers

| Marker | Treatment Group | Observation | Reference |

| MyoD Protein Level | Lysine (50 & 100 µM) | Elevated protein level compared to control. | iastatedigitalpress.com |

| MyoG Protein Level | Lysine (100 µM) | Elevated protein level compared to control and 50 µM group. | iastatedigitalpress.com |

| MyoG Gene Expression | Lysine | Over 20-fold higher expression compared to control. | iastatedigitalpress.com |

| Protein Synthesis | Lysine | Enhanced protein synthesis, contributing to increased myotube diameter. | iastatedigitalpress.com |

Metabolism in Microorganisms

Metabolic flux analysis using stable isotopes provides deep insights into the microbial production and degradation of amino acids. In the industrial microorganism Corynebacterium glutamicum, which is used for large-scale lysine production, comparative flux analysis was performed using 13C-labeled glucose and fructose. The study revealed significantly different metabolic flux patterns depending on the carbon source. nih.gov Lysine production and the anaplerotic flux (replenishment of TCA cycle intermediates) were markedly higher on glucose compared to fructose. nih.gov

In the marine bacterium Phaeobacter inhibens, a non-targeted stable isotope analysis demonstrated that the organism uses at least two parallel pathways for the initial steps of lysine degradation, including a pathway involving L-pipecolate. researchgate.net This highlights the metabolic diversity in lysine catabolism even within the microbial kingdom.

Table 3: Comparative Metabolic Flux in Lysine-Producing C. glutamicum

| Metabolic Flux Parameter | Culture on Glucose | Culture on Fructose | Reference |

| Lysine Produced | 11.1 mM | 8.6 mM | nih.gov |

| Flux into Lysine Pathway | 30.0% | 25.4% | nih.gov |

| Anaplerotic Flux | 44.5% | 33.5% | nih.gov |

| Fructose Uptake via PTSFructose | N/A | 92.3% | nih.gov |

| Fructose Uptake via PTSMannose | N/A | 7.7% | nih.gov |

Metabolism in Plants

In higher plants, lysine is an essential amino acid synthesized via a pathway starting from aspartate. nih.gov This pathway also produces other essential amino acids like threonine and methionine. nih.gov While synthesis is tightly regulated, evidence shows that lysine is also subject to catabolism, particularly in seeds, via lysine 2-oxoglutarate reductase. nih.govfrontiersin.org Isotopic tracing can be applied to understand the flux between lysine synthesis, its incorporation into proteins, and its breakdown, which has implications for improving the nutritional value of crops where lysine is often a limiting amino acid. frontiersin.org

Metabolism in Other Organisms

Isotope tracing experiments extend to various model organisms, providing broad biological insights. In the nematode Caenorhabditis elegans, a study using 13C-labeled lysine helped trace the flow of lysine into downstream metabolites like 2-aminoadipate and citrate/isocitrate, revealing details of its catabolism and entry into the TCA cycle. figshare.com Such studies in simpler organisms allow for the detailed dissection of metabolic networks that are conserved across species.

Advanced Analytical Methodologies Utilizing L Lysine D9 Dihydrochloride

Mass Spectrometry (MS) Techniques for Quantification and Identification

Mass spectrometry is a cornerstone of modern analytical science, and stable isotope-labeled compounds like L-Lysine-d9 (dihydrochloride) are central to achieving high accuracy and precision. Because its chemical and physical properties are nearly identical to its unlabeled counterpart, L-Lysine-d9 co-elutes during chromatography and experiences similar ionization efficiency, but it is easily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

The most prominent application of L-Lysine-d9 is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantification in complex matrices like plasma, urine, and tissue extracts. In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of L-Lysine-d9 is added to a sample at the beginning of the preparation process. medchemexpress.comnih.gov

The standard corrects for variations and analyte loss during every step, including extraction, derivatization, and injection. cerilliant.com The analyte's concentration is determined by calculating the ratio of the signal response of the endogenous (unlabeled) L-lysine to the signal response of the L-Lysine-d9 internal standard. thermofisher.com

For GC-MS analysis, amino acids must first be derivatized to increase their volatility. A common procedure involves esterification followed by amidation. nih.gov L-Lysine-d9 serves as a robust internal standard for quantifying lysine (B10760008) and its various modified metabolites, including those resulting from post-translational modifications (PTMs) and advanced glycation end-products (AGEs). nih.gov

Below is a table illustrating typical mass transitions used in LC-MS/MS for the quantification of L-Lysine using L-Lysine-d9 as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| L-Lysine | 147.1 | 84.1 | Positive |

| L-Lysine-d9 | 156.2 | 93.1 | Positive |

This is an interactive data table. Click on the headers to sort the data.

The precision afforded by stable isotope-labeled internal standards like L-Lysine-d9 is critical for the development of high-throughput quantitative assays, which are essential in clinical diagnostics, pharmaceutical research, and large-scale epidemiological studies. researchgate.net These assays must be rapid, reproducible, and robust enough to handle thousands of samples.

By incorporating L-Lysine-d9, researchers can develop automated methods using 96-well plates for sample preparation, significantly reducing processing time. researchgate.net This approach has been successfully used to quantify biomarkers such as Nε-carboxymethyl-lysine (CML), an advanced glycation end product, in large patient cohorts. researchgate.net The use of L-Lysine-d9 ensures that even with simplified, high-throughput extraction protocols, the final quantitative data remains accurate and reliable.

Such assays are also employed in screening for inhibitors of lysine-modifying enzymes, like lysine demethylases (KDMs), where precise measurement of substrate and product levels is necessary to determine enzyme activity. nih.gov

Capillary Electrophoresis Mass Spectrometry (CESI-MS) is a powerful technique that combines the high-efficiency, charge-based separation of capillary electrophoresis (CE) with the sensitive detection of mass spectrometry. nih.govnih.gov Operating at ultra-low flow rates (nanoliters per minute), CESI-MS enhances ionization efficiency and minimizes sample consumption, making it ideal for precious and limited biological samples in the field of proteomics. sciex.com

CESI-MS is particularly well-suited for both "bottom-up" (analyzing peptides after protein digestion) and "top-down" (analyzing intact proteins and their modifications) proteomics. thermofisher.cnresearchgate.net In quantitative proteomics, stable isotope labeling is a key strategy. While methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) would incorporate labeled lysine into entire proteomes, L-Lysine-d9 can also be used as a spiked-in standard for absolute quantification of specific lysine-containing peptides or proteins. The high-resolution separation of CESI-MS can distinguish between closely related proteoforms, such as those with different post-translational modifications, and L-Lysine-d9 allows for their precise quantification. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure and dynamics of biomolecules in solution. A standard proton (¹H) NMR spectrum of a large molecule like a protein is incredibly complex due to the sheer number of hydrogen atoms.

The strategic incorporation of deuterium-labeled amino acids like L-Lysine-d9 is a powerful method for simplifying these complex spectra. nih.gov Since deuterium (B1214612) is not observed in ¹H NMR, replacing the nine protons on the lysine side chain with deuterium atoms effectively removes their signals from the spectrum. chemicalbook.com This spectral editing allows researchers to:

Aid in Signal Assignment: By comparing the spectrum of a labeled protein with an unlabeled one, the signals corresponding to lysine residues can be unambiguously identified.

Focus on Specific Regions: Removing the lysine side-chain signals allows for clearer observation of other protons, such as those on the protein backbone or at an active site.

Study Molecular Interactions: Deuteration can be used to probe the proximity of different parts of a molecule. For example, in Nuclear Overhauser Effect (NOE) experiments, the absence of signals from L-Lysine-d9 helps clarify interactions between other residues.

This approach has been instrumental in defining the structural constraints and dihedral angles of peptides and proteins, providing critical data for accurate molecular modeling. nih.gov

Chromatographic Separation Methods for Deuterated Lysine and its Metabolites

The effective separation of L-Lysine-d9 from its unlabeled form and other related metabolites is crucial for its use in analytical methods. Various chromatographic techniques are employed, each leveraging different chemical properties for separation.

High-Performance Liquid Chromatography (HPLC) is the most common method. nih.gov

Reversed-Phase (RP-HPLC): While amino acids are highly polar, RP-HPLC can be used, often with ion-pairing agents or after derivatization to increase hydrophobicity.

Ion-Exchange Chromatography (IEC): This technique separates amino acids based on their net charge. It is highly effective for separating lysine, which is basic, from acidic or neutral amino acids. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds like amino acids without derivatization.

A phenomenon known as the Chromatographic Deuterium Effect (CDE) can sometimes be observed, where the deuterated compound (L-Lysine-d9) may exhibit a slightly different retention time than its non-deuterated analog. acs.org This effect arises from subtle differences in intermolecular interactions caused by the C-D bond being slightly shorter and stronger than the C-H bond. While often negligible, this effect must be considered during method development to ensure proper peak integration.

The table below summarizes various chromatographic methods used for the analysis of lysine and its derivatives.

| Technique | Stationary Phase | Mobile Phase Example | Detection Method |

| HPLC-IEC | Ion-Exchange Resin | Sodium Citrate Buffer Gradient | Post-column Ninhydrin Derivatization (VIS) |

| HPLC-RP | C18 | Acetonitrile/Water with TFA | Mass Spectrometry (MS) |

| GC-MS | Phenyl Methyl Siloxane | Helium (Carrier Gas) | Mass Spectrometry (MS) |

| HPLC-HILIC | Amide or Silica | High Acetonitrile with Ammonium Formate | Mass Spectrometry (MS) |

This is an interactive data table. Click on the headers to sort the data.

These separation methods, when coupled with mass spectrometry, provide the specificity and sensitivity required to distinguish and quantify L-Lysine-d9 and its metabolites in complex biological samples. nih.govresearchgate.net

Theoretical and Mechanistic Research Perspectives on Deuterated L Lysine

Biochemical Basis of Deuterium (B1214612) Incorporation and Its Impact on Molecular Kinetics

The incorporation of deuterated lysine (B10760008) into biological systems is typically achieved by introducing it into cell culture media or the diet of an organism. nih.gov Because L-lysine is an essential amino acid for humans and many other animals, it must be obtained from external sources. wikipedia.orgwikimedia.org The cellular machinery responsible for protein synthesis, specifically the aminoacyl-tRNA synthetases, does not significantly discriminate between normal L-lysine and its deuterated isotopologues. As a result, L-Lysine-d9 is readily incorporated into newly synthesized proteins during translation. This process forms the basis of powerful research techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cell populations are grown in media containing either "light" (normal) or "heavy" (deuterated) amino acids to allow for quantitative comparison of protein expression levels. broadinstitute.orgyoutube.com

The most significant impact of deuterium incorporation on molecular kinetics is the Kinetic Isotope Effect (KIE) . wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy means that reactions involving the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. libretexts.org This is known as a primary KIE and is a valuable tool for elucidating enzymatic reaction mechanisms. For instance, studying the KIE in enzymes that modify lysine residues, such as protein lysine methyltransferases, can reveal details about the transition state of the reaction. nih.govpnas.org

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact on Reaction Rate |

| Bond Energy | Lower | Higher | Reactions involving C-D bond cleavage are slower. |

| Vibrational Frequency | Higher | Lower | Contributes to the higher energy required to reach the transition state for C-D bonds. |

| Typical KIE (kH/kD) | Not Applicable | 1 to 8 | The rate of the reaction with hydrogen is typically 1 to 8 times faster than with deuterium. libretexts.org |

This table provides a simplified comparison of C-H and C-D bond properties and their general impact on reaction kinetics.

Computational Modeling and Simulation of Isotopic Labeling Data

The data generated from stable isotope tracing experiments using L-Lysine-d9 are often complex. Computational modeling and simulation are essential for interpreting these datasets and extracting meaningful biological insights. These models can range from simple kinetic analyses to complex, system-wide simulations of metabolic networks.

One major application is in metabolic flux analysis, where researchers use computational models to quantify the rates of metabolic reactions. By tracking the incorporation and transformation of the deuterium label from L-Lysine-d9 into various downstream metabolites, models can calculate the flow, or flux, through different metabolic pathways. researchgate.net This approach provides a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations alone.

In proteomics and the study of protein turnover, computational tools are indispensable. After proteins from SILAC experiments are analyzed by mass spectrometry, sophisticated software is required to identify peptides, quantify the relative abundance of "light" and "heavy" forms, and assign them to specific proteins. nih.gov Furthermore, multicompartmental models have been developed to analyze lysine kinetics on a whole-body level. nih.govnih.gov These models use tracer data from plasma and breath samples to estimate rates of protein synthesis, breakdown, and lysine oxidation in different tissue compartments, providing a comprehensive picture of protein metabolism. nih.govnih.gov

Bioinformatics has also leveraged computational approaches to predict sites of lysine post-translational modifications (PTMs), such as methylation and acetylation. researchgate.netresearchgate.net Machine learning algorithms are trained on large datasets of known PTM sites to identify patterns and features in the protein sequence that predict the likelihood of a specific lysine residue being modified. researchgate.netlongdom.org Isotopic labeling data can then be used to experimentally validate these computational predictions.

| Modeling Approach | Application with L-Lysine-d9 Data | Key Insights Gained |

| Multicompartmental Kinetic Models | Analyzing tracer data from plasma and breath to determine whole-body lysine flux. nih.govnih.gov | Rates of protein synthesis, protein breakdown, and lysine oxidation in different body compartments. nih.govnih.gov |

| Metabolic Flux Analysis (MFA) | Tracing the path of deuterium labels through metabolic pathways. researchgate.net | Quantification of reaction rates and identification of active metabolic routes. |

| Proteomics Quantification Software | Analyzing mass spectrometry data from SILAC experiments. nih.gov | Relative and absolute quantification of thousands of proteins between different experimental conditions. |

| Machine Learning for PTM Prediction | Providing candidate sites for experimental validation using isotope tracing. researchgate.netresearchgate.net | Identification of novel protein modification sites and understanding of regulatory networks. |

This table summarizes key computational modeling approaches and their applications in analyzing data from L-Lysine-d9 tracing experiments.

Development of Novel Research Paradigms Enabled by Stable Isotope Tracing

The ability to trace L-Lysine-d9 through biological systems has enabled the development of entirely new research paradigms, fundamentally changing how scientists approach complex biological questions.

Quantitative Proteomics: The SILAC technique has revolutionized proteomics by allowing for highly accurate, simultaneous quantification of thousands of proteins in different cell states. broadinstitute.org By comparing the proteomes of cells grown in "heavy" (L-Lysine-d9) versus "light" media, researchers can precisely measure changes in protein expression in response to drug treatments, genetic modifications, or disease states. nih.gov This has provided unprecedented insights into cellular signaling, protein complexes, and the global response of cells to various stimuli. nih.gov

Dynamic Protein Turnover Studies: Beyond static protein quantification, stable isotope tracers like L-Lysine-d9 allow for the measurement of protein dynamics—the rates of protein synthesis and degradation. By introducing the labeled lysine and monitoring its incorporation into proteins over time, researchers can determine the turnover rate of individual proteins on a proteome-wide scale. nih.govnih.gov This has revealed that protein stability is a highly regulated process and has provided critical insights into cellular homeostasis, aging, and disease.

Metabolic Pathway Discovery and Elucidation: Stable isotope tracing is a powerful tool for mapping metabolic networks and discovering novel biochemical pathways. researchgate.net By feeding cells or organisms L-Lysine-d9 and using untargeted metabolomics to look for all molecules that become labeled with deuterium, scientists can identify previously unknown metabolites and reactions. semanticscholar.org This approach has been instrumental in understanding the complexities of amino acid catabolism and its connections to central carbon metabolism. researchgate.netnih.gov For example, tracing experiments can reveal how lysine is broken down and which of its atoms are used to build other essential molecules in the cell. figshare.com

These novel paradigms, all underpinned by the use of stable isotope tracers like L-Lysine-d9, have shifted biological research from a descriptive to a quantitative and dynamic science, offering a more complete understanding of living systems. nih.govnih.gov

Q & A

Q. How can L-Lysine-d9 (dihydrochloride) be effectively incorporated into metabolic flux analysis studies?

L-Lysine-d9, as a deuterium-labeled analog, enables tracking of lysine metabolism in vivo. Researchers should design experiments to administer the compound at physiologically relevant concentrations (e.g., 10–100 µM) and use mass spectrometry (MS) to quantify deuterium incorporation into downstream metabolites like acetyl-CoA or carnitine derivatives. Isotopic purity (>98% per batch ) must be validated via nuclear magnetic resonance (NMR) or high-resolution MS to avoid interference from unlabeled lysine. Calibration curves using internal standards (e.g., ¹³C-labeled lysine) are recommended to improve accuracy .

Q. What protocols ensure stable isotopic labeling integrity during cell culture experiments with L-Lysine-d9?

To preserve deuterium labeling:

- Use serum-free media to avoid unlabeled lysine contamination.

- Optimize incubation time (e.g., 24–72 hours) to ensure sufficient uptake without isotopic dilution from endogenous lysine synthesis.

- Validate labeling efficiency via MS analysis of cell lysates, focusing on deuterated byproducts like hydroxylysine-d9 or glycine-d2 (a degradation product) .

Q. How should researchers address solubility and stability challenges when preparing L-Lysine-d9 solutions?

L-Lysine-d9 dihydrochloride is highly water-soluble (1 mg/mL in aqueous buffers ). For long-term stability:

- Prepare stock solutions in sterile, deionized water at 10 mM and aliquot to avoid freeze-thaw cycles.

- Store at –20°C under inert gas (e.g., argon) to minimize deuterium exchange with ambient moisture. Confirm stability via periodic HPLC-UV analysis (λ = 210 nm) .

Advanced Research Questions

Q. What experimental controls are critical when using L-Lysine-d9 to study lysine-specific demethylase (LSD1) activity?

LSD1 inhibitors (e.g., Bomedemstat dihydrochloride ) may interfere with lysine metabolism. Controls should include:

Q. How can researchers resolve contradictions in deuterium retention data observed in protein synthesis studies?

Discrepancies often arise from isotopic exchange during sample processing. Mitigation strategies:

- Use rapid quenching methods (e.g., liquid nitrogen snap-freezing) to halt metabolic activity.

- Apply proteolytic digestion under mild conditions (pH 6–7, 37°C) to minimize deuterium loss.

- Cross-validate results with orthogonal techniques, such as immunoaffinity purification coupled with MS/MS .

Q. What methodologies optimize the use of L-Lysine-d9 in tracing gut microbiota-derived metabolites?

- In vivo models: Administer L-Lysine-d9 via oral gavage in germ-free vs. conventional mice to distinguish host vs. microbial metabolism.

- Metabolomic profiling: Use LC-MS/MS with collision-induced dissociation (CID) to identify deuterated short-chain fatty acids (e.g., butyrate-d4) and polyamines (e.g., cadaverine-d9).

- Data normalization: Apply batch correction algorithms (e.g., ComBat) to account for inter-sample variability in microbial colonization .

Methodological Best Practices

Q. How should researchers validate batch-to-batch consistency of L-Lysine-d9 for longitudinal studies?

- Request batch-specific Certificates of Analysis (COA) detailing isotopic enrichment (>98%) and impurity profiles (e.g., residual solvents).

- Perform in-house validation using ¹H-NMR to confirm deuterium distribution (e.g., d9 vs. d7 labeling) and quantify non-deuterated contaminants (<2%) .

Q. What statistical approaches are recommended for analyzing dose-response data in L-Lysine-d9 toxicity assays?

- Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ values.

- Use ANOVA with post-hoc Tukey tests to compare treatment groups, adjusting for multiple comparisons.

- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.